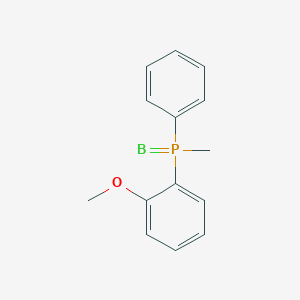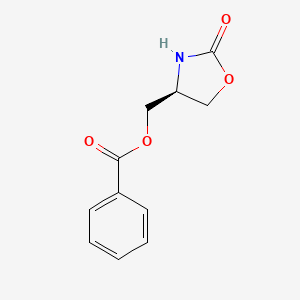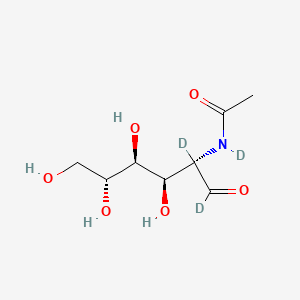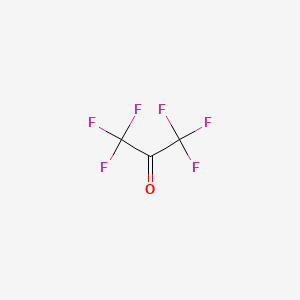
Anhydrolutein III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrolutein III is a carotenoid, a type of organic pigment found in plants and certain other photosynthetic organisms. It is formed from lutein through oxidation and dehydration reactions. This compound has been shown to have a protective effect on the human retina, where it may help reduce age-related macular degeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anhydrolutein III can be synthesized from commercially available lutein. The process involves reacting lutein with a catalytic amount of an acid to obtain a mixture of anhydroluteins, rich in this compound, with substantially no Z-isomers being formed. The mixture is then converted to this compound by reacting the anhydroluteins with borane-amine complexes or other hydride donors and an acid in a chlorinated solvent, preferably dichloromethane, at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of this compound involves the dehydration of lutein in an alcohol at elevated temperatures. This process is followed by the addition of water and additional amounts of acid, and further heating to produce a considerable amount of this compound .
Chemical Reactions Analysis
Types of Reactions
Anhydrolutein III undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Dehydration: The compound is formed through the dehydration of lutein.
Isomerization: This compound can undergo isomerization to form different isomers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents.
Dehydration: Catalytic amounts of acids are used for the dehydration process.
Isomerization: Iodine-catalyzed isomerization is a common method used.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Dehydration: this compound is the major product formed from the dehydration of lutein.
Isomerization: Different isomers of this compound.
Scientific Research Applications
Anhydrolutein III has several scientific research applications, including:
Chemistry: Used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.
Biology: Studied for its role in protecting the retina and reducing age-related macular degeneration.
Medicine: Investigated for its potential therapeutic effects in eye health.
Industry: Used in the development of dietary supplements and functional foods aimed at improving eye health
Mechanism of Action
Anhydrolutein III exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. It can inhibit the peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to its antioxidant properties . The compound is also believed to function as an optical filter, protecting the retina from high-energy light .
Comparison with Similar Compounds
Similar Compounds
Anhydrolutein I: Another dehydration product of lutein, characterized by different structural features.
Anhydrolutein II: Formed through similar dehydration processes but with distinct structural differences.
Lutein: The parent compound from which anhydrolutein III is derived
Uniqueness
This compound is unique due to its specific structural configuration and its formation through the dehydration of lutein. It has distinct antioxidant properties and plays a significant role in protecting the retina, making it a valuable compound in eye health research .
Properties
CAS No. |
752-29-4 |
|---|---|
Molecular Formula |
C40 H54 O |
Molecular Weight |
550.86 |
Synonyms |
(3R)‐3’,4’‐Didehydro‐β,β‐caroten‐3‐ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









